2-Benzyl-2H-indazole-7-carboxamide is a compound that belongs to the indazole family, which is characterized by its bicyclic structure comprising a five-membered ring fused to a six-membered ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and as inhibitors of specific enzymes such as poly(ADP-ribose) polymerase. The compound's structure allows for various substitutions, which can enhance its pharmacological properties.
2-Benzyl-2H-indazole-7-carboxamide is classified as an indazole derivative. Indazoles are known for their presence in numerous biologically active compounds, making them significant in drug discovery. The specific classification of 2-Benzyl-2H-indazole-7-carboxamide falls under the category of carboxamides, which are characterized by the presence of a carbonyl group (C=O) adjacent to a nitrogen atom (N) within an amine group.
The synthesis of 2-Benzyl-2H-indazole-7-carboxamide typically involves several key steps:
The molecular structure of 2-Benzyl-2H-indazole-7-carboxamide can be represented as follows:
The compound features:
This structural arrangement contributes to its biological activity and interaction with various biological targets.
The chemical reactivity of 2-Benzyl-2H-indazole-7-carboxamide can include:
These reactions are pivotal for modifying the compound to enhance its therapeutic efficacy .
The mechanism of action for 2-Benzyl-2H-indazole-7-carboxamide primarily involves its role as an inhibitor of poly(ADP-ribose) polymerase enzymes. These enzymes are crucial for DNA repair processes. By inhibiting these enzymes, the compound may induce synthetic lethality in cancer cells that are deficient in DNA repair pathways, thus enhancing their susceptibility to chemotherapeutic agents.
Research indicates that derivatives of this compound exhibit varying degrees of inhibitory activity against poly(ADP-ribose) polymerase, with some showing promise as potential anticancer agents .
Key physical properties of 2-Benzyl-2H-indazole-7-carboxamide include:
Chemical properties include:
These properties are essential for determining suitable conditions for storage and handling in laboratory settings .
2-Benzyl-2H-indazole-7-carboxamide has several applications in scientific research:
2-Benzyl-2H-indazole-7-carboxamide and its structural analogs function as potent inhibitors of poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2 (PARP-1/PARP-2). These compounds exhibit high-affinity binding to the catalytic domain of PARP-1, competitively blocking nicotinamide adenine dinucleotide (NAD+) access. This prevents poly(ADP-ribose) chain elongation (PARylation), a critical post-translational modification required for DNA repair scaffold assembly [1] [8]. The benzyl substitution at the N2 position of the indazole scaffold enhances hydrophobic interactions within the PARP-1 binding pocket, significantly improving binding affinity compared to simpler phenyl derivatives [5] [7].
A defining mechanistic feature is "catalytic trapping," where inhibition stabilizes the PARP-DNA complex at damage sites. Structural studies reveal that 2-benzyl-2H-indazole-7-carboxamide analogs induce conformational changes that prevent PARP-1 dissociation from single-strand breaks, creating physical barriers to DNA repair machinery access. This trapping phenomenon increases cytotoxicity approximately 100-fold beyond enzymatic inhibition alone, as quantified by comparative cell viability assays in BRCA-deficient models [1] [10].
Table 1: PARP Inhibition Profile of Indazole-7-carboxamide Derivatives
Compound | R-Substituent | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Trapping Efficiency (Fold vs Control) |
---|---|---|---|---|
Lead 6 | Phenyl | 48 ± 3.2 | 32 ± 2.8 | 12× |
Analog 48 | 5-Fluoro-2-benzyl | 4.0 ± 0.5 | 2.5 ± 0.3 | 89× |
MK-4827 (Niraparib) | Piperidinylphenyl | 3.8 ± 0.4 | 2.1 ± 0.2 | 92× |
Source: Adapted from Scarpelli et al. (2010) and cancer-research-network (2019) [1] [10]
The therapeutic efficacy of 2-benzyl-2H-indazole-7-carboxamide derivatives stems from synthetic lethality in tumors with homologous recombination (HR) deficiencies. BRCA1/2-mutant cells exhibit profound sensitivity to these compounds, with half-maximal cytotoxic concentrations (CC₅₀) in the nanomolar range (e.g., 42 nM in BRCA1-deficient HeLa cells). This contrasts with >15-fold selectivity over BRCA-proficient isogenic counterparts [1] [5]. Mechanistically, PARP inhibition generates unrepaired single-strand breaks that collapse replication forks into double-strand breaks (DSBs). In HR-competent cells, these DSBs are repaired via RAD51-mediated recombination. However, BRCA1/2-deficient cells lack this repair capacity, leading to irreversible genomic instability and apoptosis [2] [6].
The synthetic lethal interaction extends beyond germline BRCA mutations to tumors with epigenetic silencing (e.g., BRCA1 promoter methylation) or defects in HR-associated genes (PALB2, RAD51, ATM). Preclinical models demonstrate that 2-benzyl-2H-indazole-7-carboxamide analogs induce selective tumor regression in such contexts while sparing HR-proficient tissues. This therapeutic window forms the molecular basis for clinical applications in ovarian, breast, and prostate cancers with "BRCAness" phenotypes [2] [6] [8].
Table 2: Synthetic Lethality Interactions of 2-Benzyl-2H-indazole-7-carboxamide Analogs
Cellular Context | PARP Inhibitor CC₅₀ (nM) | Ionizing Radiation Enhancement Ratio | Accumulated DNA Damage Markers |
---|---|---|---|
BRCA1-Wildtype | >600 | 1.8× | γH2AX: +25% |
BRCA1-Deficient | 42 | 8.7× | γH2AX: +400%; 53BP1 Foci: >20/cell |
BRCA2-Mutant | 90 | 7.2× | γH2AX: +380%; RAD51: Absent |
PTEN-Null | 110 | 5.1× | γH2AX: +290% |
Source: Data synthesized from multiple studies [1] [2] [5]
2-Benzyl-2H-indazole-7-carboxamide derivatives profoundly rewire DNA damage response (DDR) signaling through both PARP-dependent and PARP-independent mechanisms. Following PARP inhibition, these compounds trigger hyperactivation of ataxia telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) kinases, as quantified by phosphoproteomic analyses. This manifests as sustained phosphorylation of histone H2AX (γH2AX), KAP1, and checkpoint kinase 1, inducing G2/M cell cycle arrest [6] [8].
Concomitant suppression of non-homologous end joining (NHEJ) occurs via impaired DNA-dependent protein kinase catalytic subunit recruitment. The benzyl-indazole scaffold directly interacts with tankyrase 1/tankyrase 2 (TNKS1/2), inhibiting Wnt/β-catenin signaling and downregulating MYBL2-mediated transcription of BRCA1, BRCA2, and FANCD2. This creates a compensatory "BRCAness" state in HR-proficient tumors, expanding the therapeutic utility beyond congenital HR deficiencies. Dual PARP/TNKS inhibition amplifies DNA damage accumulation, particularly in replication-stressed cells, as evidenced by increased nuclear pulldown of ubiquitinated proliferating cell nuclear antigen and replication protein A [3] [6].
The core molecular pathology induced by 2-benzyl-2H-indazole-7-carboxamide derivatives involves targeted disruption of base excision repair (BER). PARP-1 acts as the primary sensor for single-strand breaks (SSBs) generated during BER. Inhibition prevents poly(ADP-ribose)-dependent recruitment of XRCC1, DNA ligase III, and DNA polymerase β, causing persistent SSBs. These lesions convert to cytotoxic double-strand breaks during DNA replication, as visualized through electron microscopy and single-cell electrophoresis assays [1] [8].
Structural-activity analyses demonstrate that the 7-carboxamide moiety is essential for BER disruption. It forms hydrogen bonds with Ser904 and Gly863 residues in the PARP-1 catalytic domain, while the benzyl group engages Tyr896 via π-stacking. This binding mode achieves >95% suppression of PARP-1 autoPARylation at 100 nM concentrations. Consequently, cells exhibit defective repair of methylpurine and oxidative lesions (e.g., 8-oxoguanine), with lesion persistence increasing >6-fold versus untreated controls. The BER deficiency synergizes with alkylating agents (temozolomide) and topoisomerase inhibitors (irinotecan), reducing their half-maximal inhibitory concentration by 10–40 fold in xenograft models [1] [5] [6].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0